N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The benzamide moiety is further modified with a methylthio group at position 4 of the benzene ring and an N-((tetrahydrofuran-2-yl)methyl) substituent.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-6-11-18(26-2)19-20(14)29-22(23-19)24(13-16-5-4-12-27-16)21(25)15-7-9-17(28-3)10-8-15/h6-11,16H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNREJTXBLHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide, commonly referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 923680-06-2 |
Structure
The compound features a benzothiazole moiety, which is critical for its biological activity. The presence of the methoxy and methylthio groups enhances its pharmacological properties.
This compound primarily exerts its effects by interacting with various molecular targets. Research indicates that it acts as a modulator of specific receptors, particularly muscarinic receptors.
Receptor Interaction
Studies have shown that this compound exhibits high selectivity for the muscarinic M4 receptor, which is implicated in cognitive functions and potential therapeutic applications in neurodegenerative diseases. The compound's ability to enhance receptor signaling could lead to improved outcomes in conditions such as Alzheimer's disease .
Anticancer Properties
Research has demonstrated that derivatives of benzothiazole, including the compound , possess significant anticancer activity. In vitro studies indicate that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:
- SMART Compounds : A class of compounds related to this structure showed potent cytotoxicity against cancer cell lines by binding to the colchicine site on tubulin .
Antimicrobial Activity
There is also evidence suggesting that benzothiazole derivatives have antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential cellular processes, making it a candidate for further development as an antimicrobial agent.
In Vivo Studies
In vivo studies using animal models have provided insights into the efficacy and safety profile of this compound. For instance:
- Prostate Cancer Model : Treatment with related SMART compounds resulted in significant tumor reduction in xenograft models (e.g., PC-3 prostate cancer cells), showcasing their potential as effective anticancer agents .
- Neurotoxicity Assessment : Long-term administration in rodent models indicated a favorable safety profile with minimal neurotoxic effects, suggesting that these compounds could be viable candidates for treating central nervous system disorders .
Research Findings
Recent studies have focused on the synthesis and characterization of various benzothiazole derivatives, highlighting their potential applications:
- Selectivity and Potency : The compound exhibits selective binding affinity for the M4 receptor (EC50 = 1.3 μM), indicating its potential as a therapeutic agent in neurological conditions .
- Overcoming Drug Resistance : The ability of these compounds to circumvent multidrug resistance mechanisms commonly seen in cancer treatment is particularly noteworthy, making them strong candidates for further clinical development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s unique features can be contrasted with structurally related molecules (Table 1):
Key Comparisons
Core Heterocycle and Electronic Effects: The target’s benzo[d]thiazole core shares similarities with thiazole derivatives in and . However, its methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in compound 7, which may reduce electrophilic reactivity but enhance metabolic stability .
Sulfur-Containing Substituents :
- The methylthio group (S-CH3) differs from sulfonyl (-SO2-) groups in . Methylthio’s lipophilicity may enhance membrane permeability compared to polar sulfonyl derivatives .
Tetrahydrofuran-Methyl Motif :
- The tetrahydrofuran (THF) moiety is rare in the compared compounds. Its presence likely improves solubility compared to purely aromatic systems (e.g., benzofuran in ), aiding bioavailability .
Biological Implications: Thiazole and thiadiazole derivatives () exhibit antioxidant activity via radical scavenging. The target’s methylthio group may similarly contribute to redox modulation . The absence of halogenated ketones (cf.
Q & A
Q. Optimization strategies :
- Use catalytic processes (e.g., triethylamine) to enhance reaction rates and selectivity .
- Monitor reactions via thin-layer chromatography (TLC) and purify intermediates using column chromatography .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and stereochemistry (e.g., H NMR for methylthio protons at δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHNOS, exact mass 447.12 g/mol) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in reported reaction yields for the acylation step?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions .
- Catalyst choice : Triethylamine vs. pyridine can alter reaction efficiency due to differences in base strength .
- Temperature control : Higher temperatures (>80°C) may degrade sensitive intermediates like tetrahydrofuran derivatives .
Q. Methodological approach :
- Conduct Design of Experiments (DoE) to systematically test variables .
- Use HPLC tracking for real-time monitoring of acylation progress .
Advanced: What mechanistic insights explain its bioactivity in enzyme inhibition assays?
The compound’s thiazole and benzamide moieties interact with enzyme active sites via:
- Hydrogen bonding : Amide NH and methoxy oxygen donate protons to catalytic residues .
- Hydrophobic interactions : Methylthio and tetrahydrofuran groups bind to nonpolar enzyme pockets .
Q. Validation methods :
- Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like PFOR enzymes .
- Enzyme kinetics (e.g., Lineweaver-Burk plots) to assess competitive/non-competitive inhibition .
Basic: How does structural modification of the thiazole ring affect bioactivity?
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition .
- Methoxy substituents increase metabolic stability but may reduce solubility .
Example : Replacing 4-methoxy with 4-ethoxy improves antifungal activity by 30% in Candida albicans assays .
Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields in cyclization)?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during thiazole formation .
- Flow chemistry : Continuous synthesis reduces intermediate degradation and improves scalability .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 20 minutes vs. 12 hours conventional) .
Basic: What are the compound’s redox properties, and how are they characterized?
Q. Analytical tools :
- Cyclic voltammetry to measure oxidation potentials .
- LC-MS to identify sulfone derivatives post-oxidation .
Advanced: How can computational methods predict its ADMET properties?
- QSAR models : Correlate logP values (calculated: 3.8) with membrane permeability .
- MetaSite : Predicts cytochrome P450 metabolism sites (e.g., demethylation at 4-methoxy group) .
- SwissADME : Estimates bioavailability (85%) and blood-brain barrier penetration (low) .
Basic: What are validated protocols for stability testing under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) at 37°C, monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess isomerization .
Key finding : Degrades rapidly at pH <3 due to amide bond cleavage .
Advanced: How to address discrepancies in biological activity across cell lines?
- Cell permeability assays : Compare intracellular concentrations using LC-MS/MS .
- Target profiling : Use siRNA knockdown to confirm on-target vs. off-target effects .
- Microenvironment modeling : 3D spheroid cultures better replicate in vivo heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
